
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as CMB-4, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been investigated for its potential therapeutic applications in various scientific research studies. One of the major areas of interest is cancer research, where this compound has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound also induces apoptosis by activating the caspase cascade, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest. Additionally, this compound has been found to have antioxidant properties, which help to reduce oxidative stress and inflammation. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is its potential as an anticancer agent. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the investigation of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one. One area of interest is the development of new synthetic methods for the production of this compound, which could improve its purity and yield. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases. Finally, the development of new analogs of this compound could lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one can be synthesized through a multi-step process, which involves the reaction of 4-methylbenzoyl chloride with 6-hydroxy-4H-chromen-4-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product. The purity of this compound can be confirmed by using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Eigenschaften
IUPAC Name |
6-chloro-3-(4-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c1-10-2-4-11(5-3-10)16(19)14-9-21-15-7-6-12(18)8-13(15)17(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSAJJRZHBFOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

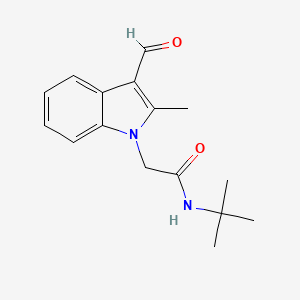
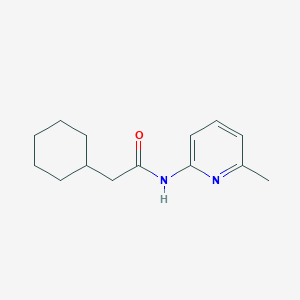
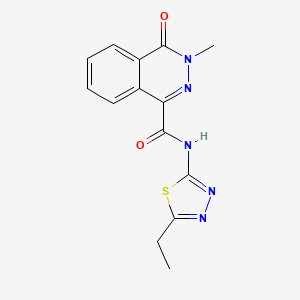
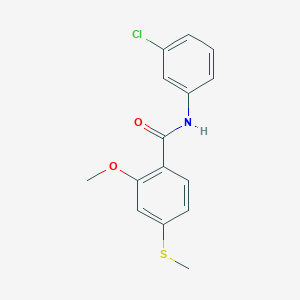
![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
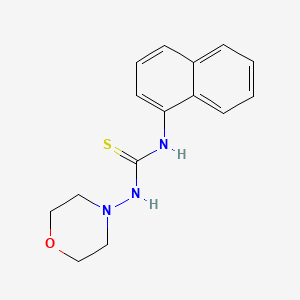

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)